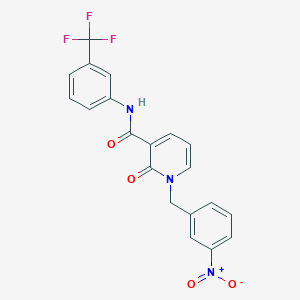
1-(3-ニトロベンジル)-2-オキソ-N-(3-(トリフルオロメチル)フェニル)-1,2-ジヒドロピリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14F3N3O4 and its molecular weight is 417.344. The purity is usually 95%.
BenchChem offers high-quality 1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
The biological activity of 1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that dihydropyridine derivatives can act as calcium channel blockers, which are essential in managing cardiovascular conditions.
Research Findings
Recent studies have explored the pharmacological potential of this compound through various experimental models:
Case Study: Cardiovascular Applications
A study investigated the effects of 1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide on isolated rat aorta. The results indicated that the compound effectively reduced contractile responses to potassium chloride (KCl), suggesting its potential as a calcium channel blocker.
Case Study: Antimicrobial Activity
In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.
生物活性
1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide, identified by its CAS number 899740-77-3, is a compound belonging to the dihydropyridine family, which has garnered interest due to its potential biological activities. The presence of functional groups such as nitro (-NO2), trifluoromethyl (-CF3), and carboxamide (-CONH2) enhances its pharmacological properties.
The molecular formula of this compound is C20H14F3N3O4 with a molecular weight of 417.3 g/mol. Its structure includes a dihydropyridine core that is known for various biological activities, particularly in cardiovascular pharmacology.
| Property | Value |
|---|---|
| CAS Number | 899740-77-3 |
| Molecular Formula | C20H14F3N3O4 |
| Molecular Weight | 417.3 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that dihydropyridine derivatives can act as calcium channel blockers, which are essential in managing cardiovascular conditions. The nitro and trifluoromethyl groups may influence the electronic properties of the compound, enhancing its interaction with biological macromolecules.
Antimicrobial Activity
Research has shown that compounds similar to 1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that certain modifications led to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Studies
- Antibacterial Evaluation : A series of related compounds were synthesized and tested for their Minimum Inhibitory Concentration (MIC) against common pathogens. Compounds with similar structural motifs exhibited MIC values ranging from 10.7 to 21.4 μmol/mL, indicating potent antibacterial activity .
- Antifungal Activity : In another study, derivatives were evaluated for antifungal activity against various fungi. The best-performing compounds showed effective inhibition at concentrations comparable to those observed in antibacterial assays .
Pharmacological Applications
The potential applications of this compound extend beyond antimicrobial activity:
- Cardiovascular Diseases : Due to its calcium channel blocking properties, it may serve as a therapeutic agent in treating hypertension and other cardiovascular disorders.
- Anti-inflammatory Effects : Preliminary studies suggest that similar dihydropyridine derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
特性
IUPAC Name |
1-[(3-nitrophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)14-5-2-6-15(11-14)24-18(27)17-8-3-9-25(19(17)28)12-13-4-1-7-16(10-13)26(29)30/h1-11H,12H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZOBRBKPXLQRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














